![molecular formula C17H20N2O4S B2990422 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1351658-79-1](/img/structure/B2990422.png)
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
“N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide” is an organic compound containing functional groups such as hydroxyl (-OH), methoxy (-OCH3), and amide (-CONH2). It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring could impart some degree of planarity to the molecule, while the various functional groups could introduce regions of polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxyl and amide groups could potentially engage in hydrogen bonding, the thiophene ring might undergo electrophilic aromatic substitution, and the methoxy group could be susceptible to demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility might be influenced by the polar functional groups, while its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications
Photodynamic Therapy Applications
Compounds with benzylideneamino benzenesulfonamide groups and substituted zinc(II) phthalocyanines have been explored for their photophysical and photochemical properties. These properties make them useful as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer. The high singlet oxygen quantum yield and good fluorescence properties of such compounds are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity Against Cancer Cells
Hydroxyl-containing benzo[b]thiophene analogs have demonstrated selectivity towards laryngeal cancer cells (HEp2) and have shown to enhance antioxidant enzyme activity and induce apoptosis in cancer cells. This antiproliferative effect, combined with the potential for combinational therapy to enhance drug bioavailability, highlights the therapeutic potential of such compounds in chemotherapy (Haridevamuthu et al., 2023).
Detection of Metal Ions
Chemosensors derived from thiophene-2-yl oxazole have been developed for the selective and sensitive detection of metal ions such as Ga3+. These chemosensors exhibit "turn-on" fluorescence upon binding to specific ions, demonstrating their utility in environmental monitoring and chemical sensing applications (Liu et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(22,14-7-4-8-24-14)11-19-16(21)15(20)18-10-12-5-3-6-13(9-12)23-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQYOGNBKRATKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide |
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